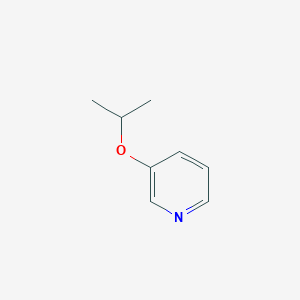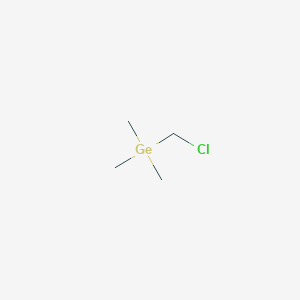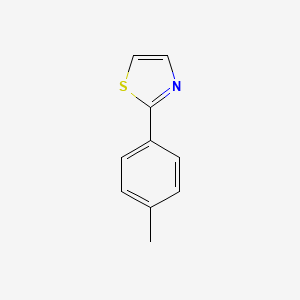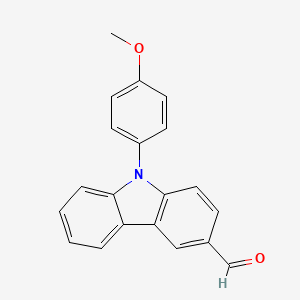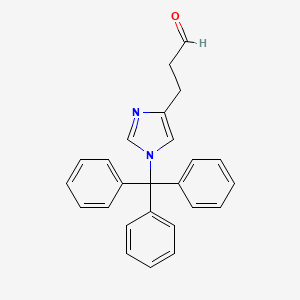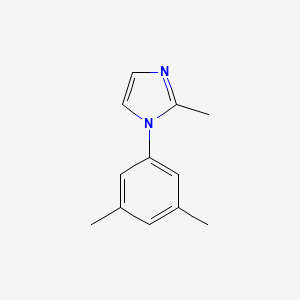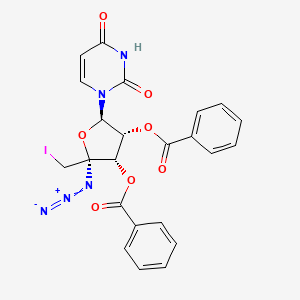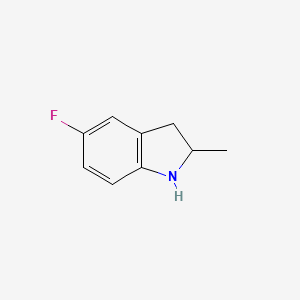
5-Fluoro-2-methylindoline
Vue d'ensemble
Description
5-Fluoro-2-methylindoline (5-FMI) is a fluorinated aliphatic amine that has become increasingly important in the field of organic synthesis due to its unique properties and diverse applications. 5-FMI is widely used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and fragrances. It is also used as a building block in the synthesis of both natural and unnatural products. 5-FMI has been extensively studied for its various chemical and biological properties, and its potential to be used in a variety of applications.
Applications De Recherche Scientifique
Pharmacokinetic Analysis in Cancer Treatment
5-Fluoro-2-methylindoline, as a derivative of 5-Fluorouracil (5-FU), plays a significant role in cancer treatment. It is involved in the pharmacokinetic analysis of 5-FU, particularly in understanding the drug's metabolism and improving its therapeutic efficacy in colon cancer patients. The plasma concentrations of 5-FU and its metabolites, including 5-fluoro-2'-deoxyuridine, have been analyzed to better characterize the pharmacokinetics-pharmacodynamics of the drug (Casale et al., 2004).
Biochemical Modulation in Advanced Colorectal Carcinoma
The effectiveness of 5-FU in the management of advanced colorectal cancer has been studied through biochemical modulation. Research has shown that combining 5-FU with folinic acid or other agents can significantly improve survival and quality of life for patients with advanced colorectal carcinoma. This points towards the potential effectiveness of 5-FU derivatives like 5-Fluoro-2-methylindoline in similar applications (Poon et al., 1989).
Impact on Thymidylate Synthase and Drug Resistance
5-Fluoro-2-methylindoline, being related to fluoropyrimidines, may have implications in the study of thymidylate synthase overproduction and gene amplification in drug-resistant human cells. Understanding the mechanisms of resistance to fluoropyrimidines, which include 5-FU, can lead to insights into how derivatives like 5-Fluoro-2-methylindoline may be used or modified for better efficacy in cancer treatments (Berger et al., 1985).
Antibacterial Applications
Research has also explored the synthesis and antibacterial activity of compounds related to 5-Fluoro-2-methylindoline. For example, the synthesis of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, which bear structural similarities to 5-Fluoro-2-methylindoline, has shown promising antibacterial activity against various strains, including Staphylococcus aureus and Streptococcus pneumoniae (Hayashi et al., 2002).
Propriétés
IUPAC Name |
5-fluoro-2-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATGDQQKEPRIPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459353 | |
| Record name | 5-Fluoro-2-methylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methylindoline | |
CAS RN |
825-70-7 | |
| Record name | 5-Fluoro-2-methylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



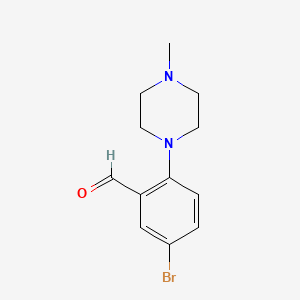
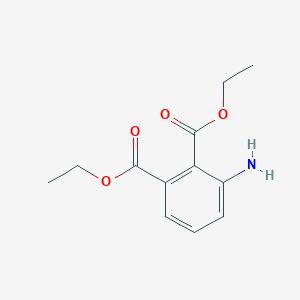
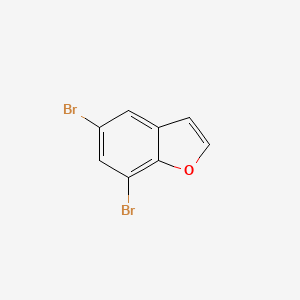
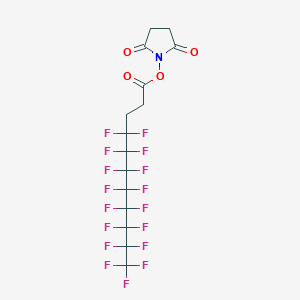
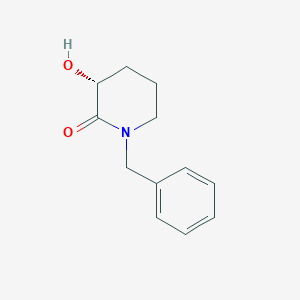
![7-Methylimidazo[1,2-a]pyrimidine](/img/structure/B1609854.png)
